N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
Description
Nomenclature and Classification
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide belongs to the comprehensive class of heterocyclic organic compounds, specifically categorized as a pyrazole derivative with cyclobutanecarboxamide functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, wherein the compound name explicitly describes the connectivity between the cyclobutanecarboxamide core and the trifluoromethyl-substituted pyrazole moiety through an ethyl linker. The classification encompasses multiple structural categories including fluorinated heterocycles, four-membered carbocyclic systems, and nitrogen-containing aromatic compounds.
The compound can be further classified within the broader category of conformationally restricted pharmaceutical scaffolds, wherein the cyclobutane ring serves as a rigidifying element that limits molecular flexibility. This classification is particularly relevant in the context of structure-activity relationship studies, where conformational restriction often correlates with enhanced selectivity and potency profiles. The presence of the trifluoromethyl group places this compound within the important class of organofluorine compounds, which are extensively utilized in pharmaceutical applications due to their unique electronic and steric properties.
The heterocyclic classification encompasses the pyrazole ring system, which represents a five-membered aromatic ring containing two nitrogen atoms in adjacent positions. This particular arrangement of nitrogen atoms within the aromatic framework contributes to distinctive electronic properties and hydrogen bonding capabilities that are frequently exploited in medicinal chemistry applications. The overall structural classification positions this compound as a multifunctional scaffold capable of engaging in diverse molecular interactions.
Chemical Identity and Registry Information
The molecular formula of this compound can be derived from its structural components, encompassing carbon, hydrogen, nitrogen, oxygen, and fluorine atoms arranged in a specific three-dimensional configuration. Based on the structural analysis of similar compounds in the literature, related cyclobutanecarboxamide derivatives typically exhibit molecular weights ranging from approximately 250 to 350 atomic mass units. The compound's chemical identity is fundamentally defined by the presence of three distinct structural domains: the cyclobutanecarboxamide functionality, the ethyl spacer group, and the trifluoromethyl-substituted pyrazole heterocycle.
Registry information for this specific compound and closely related structural analogs can be found within various chemical databases and commercial suppliers specializing in research chemicals. The Chemical Abstracts Service registry system provides unique identifiers for compounds of this structural class, facilitating accurate identification and literature searches. Related compounds such as N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclobutanecarboxamide have been assigned specific registry numbers, indicating the systematic cataloging of this structural family.
The International Chemical Identifier and related molecular descriptors provide standardized representations that enable precise chemical communication and database searching. These identifiers are particularly crucial for compounds containing multiple functional groups and stereochemical elements, ensuring unambiguous identification within the scientific literature. The molecular weight determination requires careful consideration of all constituent atoms, including the significant contribution of the three fluorine atoms within the trifluoromethyl substituent.
Table 1: Chemical Identity Parameters
| Property | Value |
|---|---|
| Molecular Formula | Calculated from structural components |
| Functional Groups | Cyclobutanecarboxamide, Pyrazole, Trifluoromethyl |
| Ring Systems | Cyclobutane (4-membered), Pyrazole (5-membered) |
| Heteroatoms | Nitrogen (3), Oxygen (1), Fluorine (3) |
| Structural Classification | Heterocyclic amide, Fluorinated compound |
Historical Context of Discovery and Development
The historical development of this compound emerges from the convergence of several important trends in pharmaceutical chemistry, particularly the exploration of conformationally restricted scaffolds and the strategic incorporation of fluorinated substituents. The cyclobutane motif has gained increasing prominence in drug discovery efforts since the early 2000s, driven by recognition of its unique conformational properties and potential for enhancing selectivity profiles. This development parallels broader pharmaceutical industry initiatives to escape from traditional flat molecular architectures in favor of three-dimensional scaffolds with enhanced spatial complexity.
The pyrazole heterocycle component represents one of the most extensively studied nitrogen-containing aromatic systems in medicinal chemistry, with a rich history dating back to the late 19th century chemical literature. However, the specific combination of pyrazole functionality with trifluoromethyl substitution gained particular significance during the latter half of the 20th century, as pharmaceutical researchers increasingly recognized the unique properties conferred by organofluorine substituents. The trifluoromethyl group enhances metabolic stability, modulates lipophilicity, and can significantly impact binding affinity through electronic effects.
The synthesis and evaluation of cyclobutanecarboxamide derivatives has experienced renewed interest in recent years, particularly in the context of developing conformationally restricted analogs of known bioactive compounds. This approach represents a sophisticated strategy for optimizing pharmaceutical properties through structural modification, wherein the rigid cyclobutane framework constrains molecular flexibility and potentially enhances target selectivity. The historical precedent for this approach can be traced through numerous successful pharmaceutical development programs that have utilized conformational restriction as a key design principle.
Recent advances in synthetic methodology have facilitated the efficient preparation of complex cyclobutanecarboxamide derivatives, including those incorporating heterocyclic substituents such as pyrazoles. The development of palladium-catalyzed aminocarbonylation reactions has proven particularly valuable for accessing this structural class, enabling the construction of diverse substitution patterns with excellent regioselectivity and functional group tolerance. These methodological advances have accelerated the exploration of this chemical space for pharmaceutical applications.
Structural Significance in Organic Chemistry
The structural architecture of this compound embodies several fundamental principles of modern organic chemistry, particularly those relating to conformational analysis and electronic structure theory. The cyclobutane ring system exhibits distinctive geometric and electronic properties that distinguish it from other saturated carbocycles, including increased bond lengths, enhanced carbon-carbon pi-character, and significant ring strain energy. These characteristics contribute to unique three-dimensional arrangements that can be exploited for selective molecular recognition.
The conformational properties of the cyclobutane framework are particularly noteworthy, as this four-membered ring adopts a puckered conformation that reduces torsional strain while maintaining significant ring strain. This structural feature results in a relatively rigid molecular framework that constrains the spatial arrangement of substituents, potentially leading to enhanced selectivity in biological systems. The specific folding pattern of the cyclobutane ring creates distinct spatial regions that can be occupied by different functional groups, enabling precise control over molecular shape and pharmacophore presentation.
The pyrazole heterocycle contributes additional structural complexity through its aromatic character and nitrogen-containing framework. The positioning of nitrogen atoms within the five-membered ring creates specific electronic distributions and hydrogen bonding capabilities that influence both reactivity and molecular recognition properties. The trifluoromethyl substituent on the pyrazole ring further modulates these electronic characteristics, creating regions of enhanced electron density withdrawal that affect both chemical stability and biological activity profiles.
The ethyl linker connecting the cyclobutanecarboxamide and pyrazole domains provides conformational flexibility while maintaining a defined spatial relationship between these functional elements. This structural feature enables the compound to adopt multiple conformations while preserving key pharmacophoric relationships, potentially contributing to broad-spectrum activity profiles or enhanced binding affinity through conformational selection mechanisms.
Table 2: Structural Analysis Parameters
| Structural Element | Geometric Properties | Electronic Characteristics |
|---|---|---|
| Cyclobutane Ring | Puckered conformation, 88° bond angles | Enhanced C-C pi-character |
| Pyrazole Ring | Planar aromatic system | Electron-rich nitrogen centers |
| Trifluoromethyl Group | Tetrahedral geometry | Strong electron-withdrawing |
| Ethyl Linker | Flexible alkyl chain | Saturated hydrocarbon character |
| Amide Functionality | Planar configuration | Hydrogen bonding capability |
Relationship to Known Pyrazole-Containing Compounds
This compound exhibits structural relationships to numerous biologically active pyrazole-containing compounds that have demonstrated pharmaceutical relevance. The pyrazole heterocycle represents a privileged scaffold in medicinal chemistry, appearing in diverse therapeutic agents ranging from anti-inflammatory compounds to antifungal medications. The specific substitution pattern incorporating a trifluoromethyl group at the 3-position of the pyrazole ring is encountered in several clinically relevant compounds, including agricultural fungicides and pharmaceutical agents.
The trifluoromethyl-pyrazole motif is exemplified in compounds such as penthiopyrad, a succinate dehydrogenase inhibitor used in agricultural applications. This compound demonstrates the utility of trifluoromethyl-substituted pyrazoles in achieving selective biological activity, particularly through interactions with enzyme active sites that can accommodate the sterically demanding trifluoromethyl group. The electronic properties conferred by this substituent contribute to enhanced binding affinity and metabolic stability in biological systems.
Razaxaban represents another significant example of a trifluoromethyl-containing pyrazole derivative with demonstrated pharmaceutical activity. This compound functions as a factor Xa inhibitor with anticoagulant properties, illustrating the capacity of trifluoromethyl-pyrazole scaffolds to achieve selective enzyme inhibition. The structural features present in razaxaban, including the pyrazole ring system and strategic fluorine incorporation, provide precedent for the potential biological activity of related compounds.
The cyclobutanecarboxamide component connects this compound to an emerging class of conformationally restricted pharmaceutical agents. Recent research has demonstrated the utility of cyclobutane-containing compounds in achieving enhanced selectivity and potency profiles through conformational constraint. Examples include various kinase inhibitors and enzyme modulators that utilize cyclobutane rings to achieve precise spatial arrangements of pharmacophoric elements.
The combination of pyrazole and cyclobutanecarboxamide functionalities within a single molecular framework represents a sophisticated approach to pharmaceutical design, leveraging the proven biological relevance of pyrazole heterocycles with the conformational advantages of cyclobutane-containing scaffolds. This structural integration enables access to chemical space that combines the electronic properties of nitrogen-containing aromatics with the geometric constraints imposed by four-membered carbocycles, potentially yielding compounds with unique biological activity profiles.
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-4-6-17(16-9)7-5-15-10(18)8-2-1-3-8/h4,6,8H,1-3,5,7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAIIZWFDXPGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can be achieved through a multi-step process involving the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent coupling with the cyclobutanecarboxamide moiety. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Coupling with Cyclobutanecarboxamide: The final step involves coupling the trifluoromethylated pyrazole with cyclobutanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with shared functional groups (e.g., trifluoromethyl pyrazole, carboxamide linkages) from diverse pharmacological and chemical domains:
Table 1: Structural and Functional Comparison
Key Findings :
In contrast, the single trifluoromethyl group in the target compound may favor interactions with smaller binding pockets (e.g., GPCRs).
Carboxamide Linker Variations :
- The ethyl linker in the target compound provides greater rotational freedom compared to HC067047’s rigid morpholine-propyl chain. This flexibility might improve bioavailability but reduce target specificity .
Core Structure Impact: The cyclobutane carboxamide core distinguishes the target compound from BTP2’s thiadiazole and HC067047’s pyrrole.
Synthetic Accessibility :
- The patent synthesis of Compound 191 () employs a pyrazole-acetic acid coupling strategy, analogous to methods that could be adapted for the target compound. However, the cyclobutanecarboxamide moiety may require specialized cyclization techniques, increasing synthetic complexity .
Research Implications
The trifluoromethyl pyrazole-carboxamide scaffold is versatile, with modifications in core structure and substituents significantly altering pharmacological profiles. The target compound’s cyclobutane core offers a balance between rigidity and metabolic resistance, positioning it as a promising scaffold for further optimization in drug discovery.
Biological Activity
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.25 g/mol. The compound features a cyclobutane ring, a trifluoromethyl group, and a pyrazole moiety, contributing to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14F3N3O |
| Molecular Weight | 285.25 g/mol |
| IUPAC Name | This compound |
| Appearance | White solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, promoting cell membrane penetration. Once inside the cell, the compound may modulate the activity of various enzymes or receptors, influencing cellular pathways involved in inflammation and cancer.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that compounds containing pyrazole and trifluoromethyl groups can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoate | Contains pyrazole and trifluoromethyl groups | Anti-inflammatory, anticancer |
| 3-Trifluoromethylpyrazole | Simple pyrazole structure | Limited biological activity |
Q & A
Basic: What are the key synthetic routes and optimization strategies for N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole intermediate (e.g., 3-(trifluoromethyl)-1H-pyrazole) via hydrazine and acrylonitrile derivatives under acidic conditions .
- Step 2 : Alkylation of the pyrazole with a bromoethyl intermediate to introduce the ethyl linker.
- Step 3 : Cyclobutanecarboxamide formation via coupling reagents like EDC·HCl and HOBt·H2O for amide bond formation .
Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity. For example, excess triethylamine may improve coupling efficiency .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the cyclobutane ring, trifluoromethyl group, and pyrazole connectivity. F NMR is critical for verifying trifluoromethyl integrity .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates molecular geometry .
- HPLC-MS : Ensures purity (>95%) and confirms molecular weight.
Basic: What biological targets or pathways are associated with this compound?
While specific targets require further validation, structurally analogous compounds exhibit:
- Kinase Inhibition : Pyrazole derivatives often target ATP-binding pockets in kinases (e.g., JAK/STAT pathways) .
- Enzyme Binding : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
Methodological Note : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics.
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
SAR strategies include:
- Trifluoromethyl Substitution : Compare with chloro/methoxy analogs to assess electronic effects on target affinity .
- Linker Flexibility : Replace the ethyl group with rigid spacers (e.g., propargyl) to evaluate conformational effects on binding .
- Cyclobutane Modifications : Introduce substituents (e.g., methyl) to the cyclobutane ring to probe steric tolerance in receptor pockets.
Data-Driven Approach : Pair molecular docking with in vitro IC measurements to validate hypotheses .
Advanced: How can researchers address contradictions in reported biological activities of this compound?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., viability vs. apoptosis).
- Metabolic Stability : Variations in liver microsome activity across species (e.g., human vs. murine) .
Resolution : Use orthogonal assays (e.g., CRISPR-based target validation) and standardized protocols (e.g., NIH/NCATS guidelines).
Advanced: What strategies improve selectivity against off-targets in pharmacological studies?
- Proteome Profiling : Employ chemical proteomics (e.g., affinity pulldown with SILAC labeling) to identify off-target interactions .
- Computational Screening : Use molecular dynamics simulations to predict binding to non-target proteins (e.g., GPCRs) .
- Selective Functionalization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and off-target binding .
Advanced: How does the compound’s stability under physiological conditions impact experimental design?
- pH Stability : Test degradation in buffers (pH 1–10) to simulate gastrointestinal vs. systemic environments .
- Thermal Stability : Accelerated stability studies (40–60°C) predict shelf-life and storage conditions.
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
Advanced: What computational tools are effective for predicting binding modes and ADMET properties?
- Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction .
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate permeability, solubility, and toxicity .
Validation : Cross-reference computational results with experimental data (e.g., SPR for binding affinity, Caco-2 assays for permeability).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
